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Compound of Interest

Compound Name: 5-Fluoro-2-methylphenol

Cat. No.: B1304799 Get Quote

5-Fluoro-2-methylphenol (CAS No. 452-85-7) is a substituted aromatic compound of

significant interest in synthetic chemistry.[1][2] Its utility as a key intermediate in the synthesis

of pharmaceuticals, such as selective serotonin reuptake inhibitors (SSRIs), and advanced

agrochemicals underscores the critical need for unambiguous structural verification.[3] The

presence of three distinct functional moieties—a hydroxyl group, a methyl group, and a fluorine

atom—on the benzene ring presents a unique analytical challenge and opportunity. The

strategic placement of fluorine, in particular, can profoundly influence a molecule's metabolic

stability and binding affinity in biological systems, making its precise characterization non-

negotiable.[3]

This guide provides a comprehensive, multi-technique spectroscopic analysis of 5-Fluoro-2-
methylphenol. We move beyond mere data presentation to explore the causal relationships

between molecular structure and spectral output. The protocols herein are designed as self-

validating systems, ensuring that researchers, scientists, and drug development professionals

can confidently replicate and interpret these critical analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-
Fluoro-2-methylphenol, both ¹H and ¹³C NMR are invaluable, but the presence of the ¹⁹F

nucleus provides an additional, powerful layer of analysis. The ¹⁹F isotope has a natural
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abundance of 100% and a high gyromagnetic ratio, making it highly sensitive and readily

detectable, comparable to ¹H NMR.[4][5][6]

Expert Insight: The Logic of NMR Analysis
The key to interpreting the NMR spectra of this molecule lies in understanding the interplay of

electronic effects and spin-spin coupling. The hydroxyl (-OH) and methyl (-CH₃) groups are

electron-donating, while the fluorine (-F) atom is strongly electron-withdrawing. These

competing effects modulate the electron density around the aromatic ring, directly influencing

the chemical shifts of the attached protons and carbons. Furthermore, the spin-active ¹⁹F

nucleus couples not only to adjacent protons but also to carbons several bonds away, providing

definitive proof of its location. This through-bond coupling is the most powerful tool at our

disposal for confirming the substitution pattern.[7]

¹H and ¹³C NMR Data Summary
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling

constants (J) for 5-Fluoro-2-methylphenol. These predictions are based on established

principles for substituted phenols and organofluorine compounds.[6][8]
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Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

-CH₃ δ ≈ 2.2 ppm (s) δ ≈ 15-20 ppm

-OH δ ≈ 5.0-6.0 ppm (br s) -

H-3
δ ≈ 6.8 ppm (dd, JH-H≈8 Hz,

JH-F≈10 Hz)

δ ≈ 115-120 ppm (d, JC-F≈8

Hz)

H-4 δ ≈ 6.9 ppm (t, JH-H≈8 Hz)
δ ≈ 115-120 ppm (d, JC-F≈25

Hz)

H-6
δ ≈ 6.7 ppm (dd, JH-H≈8 Hz,

JH-F≈5 Hz)

δ ≈ 110-115 ppm (d, JC-F≈25

Hz)

C-1 (-OH) -
δ ≈ 150-155 ppm (d, JC-F≈2

Hz)

C-2 (-CH₃) - δ ≈ 120-125 ppm

C-5 (-F) -
δ ≈ 160-165 ppm (d, JC-F≈245

Hz)

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad

Molecular Structure with NMR Assignments
The diagram below illustrates the atom numbering used for the NMR assignments.

Caption: Molecular structure of 5-Fluoro-2-methylphenol with atom numbering.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: a. Weigh approximately 10-20 mg of 5-Fluoro-2-methylphenol. b.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean vial. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm). d. Transfer the solution to a 5 mm NMR tube.

Instrument Setup (for a standard 400-600 MHz Spectrometer): a. Insert the sample into the

spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1304799?utm_src=pdf-body
https://www.benchchem.com/product/b1304799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


magnetic field to achieve optimal homogeneity and resolution. d. Tune and match the ¹H (or

¹³C) probe.

¹H Spectrum Acquisition: a. Set the spectral width to approximately 12-15 ppm. b. Use a

standard pulse sequence (e.g., 'zg30'). c. Acquire 8-16 scans for a good signal-to-noise ratio.

d. Apply Fourier transformation, phase correction, and baseline correction to the resulting

Free Induction Decay (FID). e. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C Spectrum Acquisition: a. Set the spectral width to approximately 220-240 ppm. b. Use a

proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for

each carbon (unless C-F coupling is being observed). c. Acquire a larger number of scans

(e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C. d. Process the

data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations. For 5-Fluoro-2-methylphenol, FTIR is ideal for confirming the presence

of the hydroxyl, aromatic, and C-F bonds.

Expert Insight: The Vibrational Fingerprint
Every bond vibrates at a characteristic frequency. The O-H bond in phenols gives rise to a very

distinct, broad absorption band due to hydrogen bonding. The aromatic ring has several

characteristic absorptions, including C-H stretching and C=C ring stretching. The most

diagnostic peak for this specific molecule, beyond the phenol characteristics, is the strong C-F

stretching vibration. Its position in the "fingerprint region" (below 1500 cm⁻¹) provides

confirmatory evidence of fluorination.[9][10]

Expected FTIR Absorption Bands
The data below is based on typical values for substituted phenols and fluorinated aromatic

compounds.[11][12][13]
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Wavenumber (cm⁻¹) Vibration Mode Intensity

3600 - 3200
O-H stretch (hydrogen-

bonded)
Strong, Broad

3100 - 3000 Aromatic C-H stretch Medium

2950 - 2850 Methyl C-H stretch Medium

1600 - 1450 Aromatic C=C ring stretch Medium-Strong

1300 - 1000 C-F stretch Strong

1260 - 1180 Phenolic C-O stretch Strong

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a modern, efficient method requiring minimal sample preparation.[11]

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean.

b. Record a background spectrum of the empty ATR stage. This is crucial as it will be

automatically subtracted from the sample spectrum.

Sample Analysis: a. Place a small amount of 5-Fluoro-2-methylphenol (a single drop if

liquid, a few crystals if solid) directly onto the ATR crystal. b. Lower the ATR anvil to ensure

firm contact between the sample and the crystal. c. Initiate the sample scan. Typically, 16-32

scans are co-added to produce the final spectrum.

Data Processing: a. The software will automatically perform the background subtraction and

Fourier transformation. b. Identify and label the major absorption peaks in the resulting

spectrum.

ATR-FTIR Workflow Diagram

Start Analysis Clean ATR Crystal Record Background
Spectrum

Place Sample
on Crystal

Acquire Sample
Spectrum (16-32 scans)

Software Processing
(Background Subtraction, FT) Final IR Spectrum
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Click to download full resolution via product page

Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of

the compound and its fragmentation pattern upon ionization. This data is used to confirm the

molecular formula and infer structural features.

Expert Insight: Ionization and Fragmentation Logic
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy

electrons, ejecting one electron to form a radical cation known as the molecular ion ([M]•⁺).[14]

The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For 5-Fluoro-2-
methylphenol, the molecular formula C₇H₇FO gives an exact mass of 126.048 Da.[15] This

molecular ion is unstable and fragments in predictable ways. Phenols characteristically lose

carbon monoxide (CO) or a formyl radical (HCO) to form stable cyclic ions.[8][16] The presence

of these specific losses provides strong evidence for the phenolic structure.

Predicted Mass Spectrum Fragmentation
The molecular ion peak is expected at m/z = 126.

m/z Value Proposed Fragment Fragment Lost

126 [C₇H₇FO]•⁺ (Molecular Ion) -

125 [C₇H₆FO]⁺ H•

98 [C₆H₆F]⁺ CO

97 [C₆H₅F]•⁺ HCO•

77 [C₅H₄F]⁺ C₂H₃O•

Predicted Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation pathway for 5-Fluoro-2-methylphenol.

Experimental Protocol: Electron Ionization (EI) Mass
Spectrometry

Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, typically

via direct injection or through a Gas Chromatography (GC-MS) system for purification and

separation.

Ionization: a. The sample enters the ion source, where it is vaporized. b. A beam of

electrons, typically accelerated to 70 eV, bombards the gaseous molecules, causing

ionization and fragmentation.

Mass Analysis: a. The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their

mass-to-charge (m/z) ratio.

Detection: a. The separated ions strike a detector, which generates a signal proportional to

the number of ions. b. The software plots the signal intensity versus the m/z ratio to generate

the mass spectrum.

Conclusion
The structural elucidation of 5-Fluoro-2-methylphenol is achieved through a synergistic

application of NMR, FTIR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen
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framework and definitively places the fluorine atom through spin-spin coupling. FTIR confirms

the presence of key functional groups with high certainty. Finally, mass spectrometry validates

the molecular weight and provides corroborating structural evidence through predictable

fragmentation patterns. The combined use of these techniques, guided by the principles and

protocols outlined in this guide, allows for an unambiguous and confident characterization of

this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. guidechem.com [guidechem.com]

2. 5-Fluoro-2-methylphenol price,buy 5-Fluoro-2-methylphenol - chemicalbook
[chemicalbook.com]

3. 5-Fluoro-2-methylphenol [myskinrecipes.com]

4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

8. chem.libretexts.org [chem.libretexts.org]

9. researchgate.net [researchgate.net]

10. scielo.br [scielo.br]

11. researchgate.net [researchgate.net]

12. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared
Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

13. Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder
under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared
(FT-NIR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

14. Msc alcohols, phenols, ethers | PDF [slideshare.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1304799?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/5-fluoro-2-methylphenol-dic4227.html
https://www.chemicalbook.com/price-india/5-Fluoro-2-methylphenol.htm
https://www.chemicalbook.com/price-india/5-Fluoro-2-methylphenol.htm
https://www.myskinrecipes.com/shop/en/halogenated-phenols/187286-5-fluoro-2-methylphenol.html
https://nmr.oxinst.com/application-detail/nmr-fluorine-spectroscopy
https://www.slideshare.net/slideshow/nmr-spectroscopy-of-fluorine-19/34529508
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.aiinmr.com/fluorine-19-nmr-spectroscopy-19f
https://chem.libretexts.org/Courses/Smith_College/Organic_Chemistry_(LibreTexts)/17%3A_Alcohols_and_Phenols/17.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.researchgate.net/publication/309104019_FTIR_analysis_and_quantification_of_phenols_and_flavonoids_of_five_commercially_available_plants_extracts_used_in_wound_healing
https://www.scielo.br/j/rmat/a/NnvbLg5J7W3fVX6XPvK94QL/?lang=en
https://www.researchgate.net/figure/FT-IR-spectra-of-neat-polyphenols-and-polyphenol-derivatives-fractions-illustrating_fig3_326016548
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.782159/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.782159/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9003000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9003000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9003000/
https://www.slideshare.net/slideshow/msc-alcohols-phenols-ethers/164447973
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem
[pubchem.ncbi.nlm.nih.gov]

16. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for
analysis and identification of phenol image diagram doc brown's advanced organic chemistry
revision notes [docbrown.info]

To cite this document: BenchChem. [Foreword: The Analytical Imperative for 5-Fluoro-2-
methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304799#spectroscopic-data-of-5-fluoro-2-
methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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